molecular formula C9H12O2 B057066 2,3-Dimethoxytoluene CAS No. 4463-33-6

2,3-Dimethoxytoluene

Cat. No.: B057066
CAS No.: 4463-33-6
M. Wt: 152.19 g/mol
InChI Key: WMXFNCKPYCAIQW-UHFFFAOYSA-N
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Description

2,3-Dimethoxytoluene (CAS 4463-33-6), also known as 3-methylveratrole, is an aromatic ether with the molecular formula C₉H₁₂O₂. It is widely utilized in organic synthesis as a precursor for natural products, such as tetrahydrooxazaphenalenelactones and HIV-1 integrase inhibitors . Its structure features two methoxy groups at the 2- and 3-positions of a toluene backbone. This compound is commercially available at 95% purity and is employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) due to its stable chromatographic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxytoluene can be synthesized through various methods. One common method involves the methylation of 3-methylcatechol using dimethyl sulfate in the presence of a base . The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods: In industrial settings, this compound is produced by the methylation of 3-methylcatechol using dimethyl sulfate or methyl iodide in the presence of a strong base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxytoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

2,3-Dimethoxytoluene is extensively utilized as an intermediate in the synthesis of pharmaceutical compounds. Notably:

  • Synthesis of β-Adrenergic Receptor Antagonists :
    • This compound has been employed in the total synthesis of MY336-a, a novel β-adrenergic receptor antagonist, demonstrating its importance in developing cardiovascular drugs.
  • Preparation of Isochroman Derivatives :
    • It has been used to synthesize 6,7-dimethoxy-4-hydroxyisochroman-3-one, which exhibits significant biological activity. This compound has been noted for its potential plant growth-regulating properties .
  • Enantiospecific Synthesis :
    • Researchers have utilized this compound in the enantiospecific synthesis of pseudopterosin aglycones, which are important for their anti-inflammatory properties. The synthesis involves complex strategies that leverage this compound's ability to form multiple chiral centers.

Agrochemical Applications

The compound has also found applications in agrochemicals:

  • Plant Growth Regulators :
    • The derivative mentioned above (6,7-dimethoxy-4-hydroxyisochroman-3-one) was shown to inhibit vegetative growth in tobacco plants without affecting developmental patterns like protein levels and chlorophyll content .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Organic Molecules :
    • It is used to create complex organic molecules with multiple chiral centers through various synthetic routes. For instance, it plays a role in the synthesis of benzylic stereogenic centers using allyl cations.

Case Study 1: Synthesis of MY336-a

In a study focused on synthesizing MY336-a, researchers demonstrated that this compound was crucial for achieving the desired pharmacological properties through strategic synthetic pathways.

Case Study 2: Plant Growth Regulation

A research article highlighted the synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one from this compound and its effects on tobacco plants. The study provided insights into how this compound could be utilized for agricultural advancements.

Mechanism of Action

The mechanism of action of 2,3-dimethoxytoluene involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it has been shown to inhibit vegetative growth by affecting protein levels and profiles, pigments, and chlorophylls . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The positional isomerism of methoxy groups significantly influences the physicochemical and electronic properties of dimethoxytoluene derivatives. Key isomers include:

Compound Molecular Formula Molecular Weight Retention Index (GC) Key Structural Features
2,3-Dimethoxytoluene C₉H₁₂O₂ 152.19 1176 Adjacent methoxy groups (2,3-positions)
3,4-Dimethoxytoluene C₉H₁₂O₂ 152.19 1240 Adjacent methoxy groups (3,4-positions)
2,6-Dimethoxytoluene C₉H₁₂O₂ 152.19 1259 Para-substituted methoxy groups
3,5-Dimethoxytoluene C₉H₁₂O₂ 152.19 1271 Meta-substituted methoxy groups

Key Observations :

  • Retention Indices : this compound (1176) elutes earlier in GC compared to 3,4- (1240) and 2,6-isomers (1259), reflecting differences in polarity and interactions with stationary phases .
  • Conformational Stability : Computational studies indicate that this compound exhibits unique conformational energy profiles due to steric and electronic effects of adjacent methoxy groups, influencing its reactivity in Friedel-Crafts acylations .

This compound

  • Found in saffron (Crocus sativus) at concentrations of 7.19–12.83%, depending on drying methods (e.g., freeze-drying vs. microwave drying) .
  • Detected in Physochlaine infundibularis essential oil and Douepia tortuosa methanol extracts, suggesting roles in plant defense or signaling .

3,4-Dimethoxytoluene

  • A major component (≥3%) in Physochlaine infundibularis essential oil, indicating species-specific biosynthesis .

3,5-Dimethoxytoluene

  • Dominates in Rosa odorata (4273 mg·g⁻¹), associated with floral aroma profiles .
  • Classified under anisoles, contributing to musty/earthy aromas in cheeses and marine products .

Comparison :

  • Concentration Variability : this compound shows broader variability in plant sources compared to 3,5-isomers, which are more abundant in specific species like R. odorata.
  • Biological Function : Adjacent methoxy groups in 2,3- and 3,4-isomers may enhance antimicrobial activity, as seen in D. tortuosa extracts .

This compound

  • Used in Friedel-Crafts acylation with ethyloxalyl chloride to synthesize α-keto esters (94% yield), a step in tetrahydrooxazaphenalenelactone synthesis .
  • Key intermediate in HIV-1 integrase inhibitors via demethylation of phthalic anhydride derivatives .

3,4-Dimethoxytoluene

  • Precursor for pharmaceuticals, including anticonvulsants, due to its electron-rich aromatic ring .

Comparison :

  • Reactivity : this compound’s adjacent methoxy groups facilitate electrophilic substitutions, whereas 3,4-isomers require harsher conditions for similar reactions .

This compound

  • Preferred internal standard in GC-MS for analyzing volatile organic compounds (VOCs) due to its predictable retention time and low interference .

2,6-Dimethoxytoluene

  • Utilized in polymer chemistry as a stabilizer, though less common in analytical workflows .

Comparison :

  • Chromatographic Utility : this compound’s lower retention index simplifies peak identification compared to higher-index isomers like 3,5-dimethoxytoluene (1271) .

Q & A

Q. What are the established methods for synthesizing 2,3-Dimethoxytoluene, and how do reaction conditions influence yield and purity?

Basic Research Focus : Synthesis optimization and characterization.
Methodological Answer :
this compound can be synthesized via:

  • Vilsmeier–Haack formylation of 3,5-dimethoxytoluene followed by Baeyer–Villiger oxidation , achieving a 46% overall yield .
  • Silver trifluoroacetate-mediated iodination of 2,3,5-trimethoxytoluene, a precursor derived from o-vanillin .
    Critical factors affecting yield include temperature control during oxidation (to avoid side reactions) and solvent selection (polar aprotic solvents enhance selectivity). Purity (>95%) is typically verified via GC-MS or HPLC, with residual solvents (e.g., triethylamine) monitored using chromatographic systems with dimethyl sulfoxide/sodium hydroxide diluents .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., plant extracts)?

Basic Research Focus : Analytical validation.
Methodological Answer :

  • GC-MS : Effective for identifying this compound in plant extracts (e.g., Douepia tortuosa), with peak area% used to estimate relative abundance .
  • HPLC with internal standardization : 3,4-Dimethoxytoluene (structurally analogous) is used as an internal standard to improve quantification accuracy in mixed matrices .
  • Chromatographic system validation : Ensure column compatibility (C18 for reverse-phase) and detector sensitivity (UV at 254 nm for methoxy groups) .

Q. How can conformational energy studies inform the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Focus : Structure-activity relationships.
Methodological Answer :
Conformational energy maps (generated via computational methods like DFT) reveal that the methoxy groups at positions 2 and 3 create steric hindrance, directing electrophiles to the para position of the methyl group. Energy values (in kcal/mol) for rotational isomers indicate that the lowest-energy conformation favors planar alignment of methoxy groups, stabilizing transition states during reactions like nitration or halogenation . Experimental validation via X-ray crystallography or NOESY NMR can resolve ambiguities in predicted reactivity .

Q. How do contradictory bioactivity results (e.g., antimicrobial vs. no activity) arise in studies of this compound, and how can they be resolved?

Advanced Research Focus : Data contradiction analysis.
Methodological Answer :
Discrepancies may stem from:

  • Matrix effects : Bioactivity in Douepia tortuosa extracts vs. synthetic samples could arise from synergies with co-extracted compounds (e.g., squalene, γ-sitosterol).
  • Concentration thresholds : Antimicrobial assays (e.g., MIC determinations) require dose-response curves to establish effective concentrations.
  • Strain specificity : Test multiple microbial strains and include positive controls (e.g., tetracycline).
    Resolve contradictions by isolating this compound via preparative HPLC and retesting in standardized assays .

Q. What strategies optimize the regioselective oxidation of this compound to quinones or phenolic derivatives?

Advanced Research Focus : Reaction engineering.
Methodological Answer :

  • Catalyst selection : Methyltrioxorhenium (MTO) with hydrogen peroxide in ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) achieves selective oxidation to 1,4-benzoquinones .
  • Solvent effects : Polar solvents enhance electrophilic attack on the aromatic ring, while nonpolar solvents favor side-chain oxidation.
  • Temperature modulation : Lower temperatures (0–25°C) reduce over-oxidation byproducts. Monitor reaction progress via TLC or in situ IR spectroscopy .

Q. How can researchers address challenges in quantifying trace impurities (e.g., chlorinated byproducts) in this compound batches?

Advanced Research Focus : Purity assurance.
Methodological Answer :

  • Headspace GC-MS : Detect volatile impurities (e.g., dichloromethane, triethylamine) with detection limits <1 ppm .
  • LC-MS/MS : Identify non-volatile contaminants (e.g., polychlorinated biphenyls) using MRM (multiple reaction monitoring) modes .
  • Method validation : Follow ICH Q2(R1) guidelines for linearity, precision, and recovery rates in spiked samples .

Properties

IUPAC Name

1,2-dimethoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-5-4-6-8(10-2)9(7)11-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXFNCKPYCAIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196259
Record name 3-Methylveratrole
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Molecular Weight

152.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4463-33-6
Record name 2,3-Dimethoxytoluene
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Synthesis routes and methods I

Procedure details

To a stirred solution of 35.6 g (0.24 mole) of 3,4-dimethoxytoluene and 14.6 g (0.11 mole) AlCl3 in 200 ml CS2 there was added dropwise over the course of 1 hr. 0.1 mole 3,4-dimethoxyphenylacetyl chloride (freshly prepared from 3,4-dimethoxyphenylacetic acid). The mixture was stirred overnight at 25°, poured into ice, and the resulting oil extracted into benzene. The extracts were dried and evaporated to yield a black viscous oil from which excess dimethoxytoluene was distilled in vacuo. After the pot residue had cooled, alcohol was added and the mixture was allowed to stand 24 hr at 0°. This allowed isolation of essentially pure ketone 4,5-dimethoxy-2-(3,4-dimethoxyphenylacetyl) toluene as a brown powder (25.4 g or 80% yield based upon the acid chloride). An analytical sample was recrystallized from EtOH-EtOAc to yield 4,5-dimethoxy-2-(3,4-dimethoxyphenylacetyl) toluene as white needles, mp 115°. Nmr (δ): 2.52 (s, 3H), 3.82 (s, 6H), 3.85 (s, 3H), 3.88 (s, 3H), 4.15 (s, 2H), 6.68 (s, 1H), 6.77 (s, 3H), 7.30 (s, 1H). Anal. Calcd for C19H22O5 : C, 69.07; H, 6.71. Found: C, 68.84; H, 6.93.
Quantity
35.6 g
Type
reactant
Reaction Step One
Name
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

In a round bottom flask, 3-methyl catechol (5.0 g, 40.3 mmol), MeI (22.3 g, 157.1 mmol), and K2CO3 (18.9 g, 136.9 mmol) were dissolved in acetone (20.0 ml). The reaction mixture was stirred at room temperature for 1 h, then at 60° C. for overnight. The reaction mixture was concentrated and chromatographed on silica gel using EtOAc/Hexane (5:95). A pale yellow liquid was isolated in 100% (6.13 g). The characterization of the compound matched previous report: Xing, L.; Wang, X.; Cheng, X.; Zhu, R.; Liu, B.; Hu, Y. Tetrahedron Letters 2007, 63, (38), 9382-9386.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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